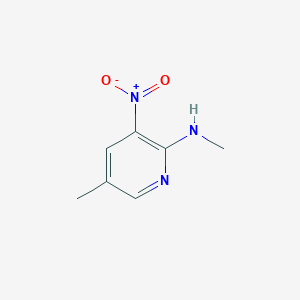

2-Methylamino-5-methyl-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLFFKOFUWNPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546405 | |

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-38-4 | |

| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methylamino-5-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-documented synthetic pathway for the preparation of 2-Methylamino-5-methyl-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the readily available starting material, 2-amino-5-methylpyridine. This guide provides in-depth experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence:

-

Nitration: The initial step involves the regioselective nitration of 2-amino-5-methylpyridine to yield 2-hydroxy-5-methyl-3-nitropyridine. This is accomplished using a mixture of concentrated nitric and sulfuric acids.

-

Chlorination: The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is subsequently converted to a chloro group using a suitable chlorinating agent, such as thionyl chloride, to produce 2-chloro-5-methyl-3-nitropyridine. This intermediate is crucial for the final substitution reaction.

-

Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group of 2-chloro-5-methyl-3-nitropyridine is displaced by methylamine to afford the target compound, this compound. The presence of the electron-withdrawing nitro group at the 3-position facilitates this substitution.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Nitration | 2-Amino-5-methylpyridine | 2-Hydroxy-5-methyl-3-nitropyridine | Conc. HNO₃, Conc. H₂SO₄ | - |

| 2 | Chlorination | 2-Hydroxy-5-methyl-3-nitropyridine | 2-Chloro-5-methyl-3-nitropyridine | SOCl₂, DMF (catalyst) | 92%[1] |

| 3 | Amination | 2-Chloro-5-methyl-3-nitropyridine | This compound | Methylamine | - |

Note: The yield for the nitration and amination steps are not explicitly reported in the referenced literature for this specific pathway but are expected to be moderate to high based on similar transformations.

III. Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol is adapted from the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine[2].

Materials:

-

2-Amino-5-methylpyridine (25 g)

-

Concentrated Sulfuric Acid (50 cm³)

-

Concentrated Nitric Acid (40 cm³)

-

Ice (300 g)

-

Aqueous Ammonia

Procedure:

-

In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid, ensuring the mixture is cooled.

-

Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam. Maintain the reaction temperature at a constant 130°C throughout the addition.

-

After the addition is complete, pour the colored solution onto 300 g of ice.

-

Neutralize the solution to a pH of approximately 3-4 by the addition of aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This protocol is based on the chlorination of 2-hydroxy-5-methyl-3-nitropyridine[1].

Materials:

-

2-Hydroxy-5-methyl-3-nitropyridine (0.01 mol)

-

Thionyl Chloride (15 ml)

-

N,N-Dimethylformamide (DMF) (a small amount)

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottomed flask, combine 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine with 15 ml of thionyl chloride.

-

Add a catalytic amount of DMF to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the reaction residue with water.

-

Extract the aqueous solution with dichloromethane.

-

Dry the combined organic phases and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine. This procedure has a reported isolated yield of 92%[1].

Step 3: Synthesis of this compound

This generalized protocol is based on standard procedures for the amination of 2-chloropyridines. The electron-withdrawing nitro group at the 3-position is expected to activate the chloro group for nucleophilic aromatic substitution.

Materials:

-

2-Chloro-5-methyl-3-nitropyridine

-

Aqueous Methylamine solution (e.g., 40%) or Methylamine in a suitable solvent (e.g., THF, Ethanol)

-

A suitable organic solvent (e.g., Acetonitrile, THF, Ethanol)

Procedure:

-

Dissolve 2-chloro-5-methyl-3-nitropyridine in a suitable organic solvent in a round-bottomed flask.

-

Add an excess of the methylamine solution to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

-

Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter and concentrate the organic phase to obtain the crude this compound.

-

Purify the product by a suitable method, such as column chromatography or recrystallization, if necessary.

IV. Visualized Synthetic Workflow

The following diagrams illustrate the overall synthesis pathway and the logical workflow of the experimental process.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylamino-5-methyl-3-nitropyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methylamino-5-methyl-3-nitropyridine (CAS Number: 106690-38-4). Due to the limited availability of direct experimental data for this specific compound, this document also includes data from structurally similar nitropyridine derivatives to provide a comparative context for its potential characteristics.

Core Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. The following table summarizes the available information for the target compound and its close structural analogs. These analogs provide a basis for estimating the properties of this compound.

Table 1: Physicochemical Properties of this compound and Structural Analogs

| Property | This compound (CAS: 106690-38-4) | 2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9) | 2-Amino-4-methyl-3-nitropyridine (CAS: 6635-86-5) | 2-Methylamino-5-nitropyridine (CAS: 4093-89-4) |

| Molecular Formula | C₇H₉N₃O₂ | C₆H₇N₃O₂[1] | C₆H₇N₃O₂[2] | C₆H₇N₃O₂[3] |

| Molecular Weight | 167.17 g/mol | 153.14 g/mol [1] | 153.14 g/mol [2] | 153.14 g/mol [3] |

| Melting Point | Data not available | ~255 °C | 136-140 °C[2] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Low solubility in water; Soluble in polar organic solvents like DMSO and DMF.[4] | Data not available | Data not available |

| pKa | Data not available | Data available in IUPAC Digitized pKa Dataset[1] | Data not available | Data not available |

| LogP | Data not available | Data not available | Data not available | Data not available |

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the nitration of a suitable precursor, such as 2-methylamino-5-methylpyridine. The following is a detailed experimental protocol adapted from established methods for the nitration of similar pyridine derivatives.[5][6]

Materials and Reagents

-

2-Methylamino-5-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Dimethylformamide (DMF)

-

Deionized Water

Experimental Procedure

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-methylamino-5-methylpyridine in concentrated sulfuric acid.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the pyridine derivative while maintaining the reaction temperature below 20°C.

-

Controlled Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then cautiously heat it to 35-40°C. Maintain this temperature for a specified period (e.g., 30 minutes) to ensure the completion of the reaction.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.

-

Isolation of the Product: Collect the precipitate by filtration and wash it sequentially with cold deionized water and a 50% aqueous solution of DMF.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as DMF, to obtain this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Signaling Pathways and Experimental Workflows

A thorough review of the existing scientific literature did not reveal any specific signaling pathways or complex experimental workflows in which this compound is directly implicated. Nitropyridine derivatives, in general, are recognized for their diverse biological activities and are often used as intermediates in the synthesis of pharmacologically active molecules.[7][8] However, the specific biological role and mechanism of action for this particular compound have not been elucidated.

Therefore, a diagrammatic representation of signaling pathways or detailed experimental workflows involving this compound cannot be provided at this time due to a lack of available data.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While direct experimental data is sparse, the properties of structurally related compounds offer valuable insights. A plausible and detailed synthesis protocol has been proposed based on established chemical literature. Further experimental investigation is required to fully characterize the physicochemical properties and biological activities of this compound.

References

- 1. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]

- 3. 2-METHYLAMINO-5-NITROPYRIDINE | 4093-89-4 [chemicalbook.com]

- 4. 2-Amino-3-methyl-5-nitropyridine Supplier & Manufacturer China | Properties, Uses, Safety, Pricing – High Quality Chemical Expert [pipzine-chem.com]

- 5. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical whitepaper provides a comprehensive overview of 2-Amino-3-methyl-5-nitropyridine (CAS Number: 18344-51-9). Initially, it is critical to address a common point of confusion: the compound associated with CAS number 18344-51-9 is 2-Amino-3-methyl-5-nitropyridine , not 2-Methylamino-5-methyl-3-nitropyridine. This document will focus exclusively on the former, providing detailed information on its chemical and physical properties, a robust synthesis protocol, and its significant applications as a pivotal intermediate in the development of therapeutic agents, particularly Janus Kinase (JAK) inhibitors.

Chemical and Physical Properties

2-Amino-3-methyl-5-nitropyridine is a stable, yellow to brown crystalline powder.[1] Its molecular structure, featuring a pyridine ring substituted with an amino, a methyl, and a nitro group, makes it a valuable building block in organic synthesis. The nitro group, in particular, enhances its reactivity, rendering it a key intermediate for the synthesis of various biologically active molecules.[1]

The key physicochemical properties of 2-Amino-3-methyl-5-nitropyridine are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 18344-51-9 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Yellow to brown colored powder | [1] |

| Melting Point | 256-260 °C | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

| SMILES String | Cc1cc(cnc1N)--INVALID-LINK--=O | [2] |

| InChI Key | JLPYUDJJBGYXEZ-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of 2-Amino-3-methyl-5-nitropyridine

A general and widely cited method for the synthesis of 2-Amino-3-methyl-5-nitropyridine involves the nitration of 2-Amino-3-methylpyridine (also known as 3-methylpyridin-2-amine).[3]

Materials:

-

3-methylpyridin-2-amine (5.0 g, 46.2 mmol)

-

Concentrated sulfuric acid (27.5 mL)

-

Fuming nitric acid (d=1.5, 3.5 mL)

-

Concentrated aqueous ammonia

-

Deionized water

-

Dimethylformamide (DMFA)

Procedure:

-

In a reaction flask, dissolve 3-methylpyridin-2-amine (5.0 g) in concentrated sulfuric acid (24 mL).

-

Cool the mixture to 0°C in an ice bath.

-

In a separate beaker, cool fuming nitric acid (3.5 mL) to 0°C and slowly add concentrated sulfuric acid (3.5 mL), keeping the temperature below 20°C.

-

Add the nitrating mixture dropwise to the solution of 3-methylpyridin-2-amine, ensuring the reaction temperature does not exceed 20°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to 20°C.

-

Transfer the mixture in 3-5 mL portions to a second flask pre-heated to 35-40°C. Caution: Monitor the temperature closely after each addition and do not let it exceed 40°C.

-

Once the entire mixture is transferred, continue stirring at 50°C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and neutralize it with concentrated aqueous ammonia. This will cause a precipitate to form.

-

Filter the precipitate and wash it sequentially with water and 50% aqueous DMFA (6 mL).

-

Recrystallize the crude product from DMFA to yield pure 3-methyl-5-nitro-pyridin-2-ylamine (2.52 g, 35% yield).[3]

Application in the Synthesis of Bioactive Molecules

2-Amino-3-methyl-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals.[1] One of its most significant applications is as a precursor for the synthesis of Janus Kinase (JAK) inhibitors, which are used in the treatment of inflammatory diseases and cancers.[4] The synthesis often involves the reaction of the amino group of 2-Amino-3-methyl-5-nitropyridine with other reagents to build more complex molecular scaffolds. A common synthetic route involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds to form imidazo[1,2-a]pyridines, a core structure in many therapeutic agents.[2][3]

Role in Drug Development and Signaling Pathways

As a versatile chemical intermediate, 2-Amino-3-methyl-5-nitropyridine is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a foundational scaffold for the synthesis of compounds that target specific biological pathways. A prime example is its use in the development of Janus Kinase (JAK) inhibitors.

The JAK-STAT signaling pathway is a critical chain of protein interactions within a cell that is integral to processes such as immunity, cell division, and apoptosis.[5] This pathway transduces information from extracellular chemical signals to the cell nucleus, leading to the activation of gene transcription.[5] The core components of this pathway are cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory conditions and cancers.

The workflow for the development of a JAK inhibitor, starting from a precursor like 2-Amino-3-methyl-5-nitropyridine, involves a series of synthetic steps to construct a molecule that can effectively and selectively bind to the ATP-binding pocket of a specific JAK isozyme, thereby inhibiting its kinase activity and modulating the downstream signaling cascade.

Below are diagrams illustrating the general synthesis workflow and the targeted biological pathway.

Safety and Handling

2-Amino-3-methyl-5-nitropyridine is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound.[2] It should be stored in a cool, well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9) is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its utility as a precursor for the synthesis of complex, biologically active molecules, most notably JAK inhibitors, underscores its importance in modern drug discovery and development. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and its role in the context of the JAK-STAT signaling pathway, offering valuable insights for researchers and scientists in the field.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Spectroscopic and Structural Analysis of 2-Methylamino-5-methyl-3-nitropyridine: A Technical Guide

Disclaimer: Publicly available, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for 2-Methylamino-5-methyl-3-nitropyridine are not readily found in the surveyed scientific literature. The following guide has been constructed based on established analytical techniques and data for the closely related analogue, 2-Amino-3-methyl-5-nitropyridine , to serve as an illustrative template for researchers.

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of nitrogen-containing heterocyclic compounds, with a specific focus on the analytical methodologies relevant to substituted nitropyridines. The protocols and data presentation formats are intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a compound of this class, using data for the analogue 2-Amino-3-methyl-5-nitropyridine as a reference.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1H | CDCl3 | ~8.0-8.5 | s | - | H-6 (Pyridine ring) |

| ~7.0-7.5 | s | - | H-4 (Pyridine ring) | ||

| ~5.0-6.0 | br s | - | -NH- (Methylamino) | ||

| ~3.0-3.5 | d | ~5.0 | -NHCH 3 | ||

| ~2.2-2.5 | s | - | 5-CH 3 | ||

| 13C | CDCl3 | ~155-160 | - | - | C-2 (C-NH) |

| ~145-150 | - | - | C-6 | ||

| ~130-135 | - | - | C-4 | ||

| ~125-130 | - | - | C-3 (C-NO2) | ||

| ~120-125 | - | - | C-5 (C-CH3) | ||

| ~25-30 | - | - | -NHC H3 | ||

| ~15-20 | - | - | 5-C H3 |

Note: Predicted chemical shifts for this compound. Actual values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm-1) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| N-O Stretch (Asymmetric) | 1500-1550 | Strong |

| C=C, C=N Stretch (Aromatic) | 1400-1600 | Strong |

| N-O Stretch (Symmetric) | 1300-1350 | Strong |

| C-N Stretch | 1200-1300 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Electrospray (ESI+) | [M+H]+ | 100 | Molecular Ion |

| [M-NO2+H]+ | Variable | Fragment | |

| [M-CH3]+ | Variable | Fragment |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of substituted nitropyridines, adapted for the target compound.

Synthesis of this compound

This proposed synthesis involves the nitration of a substituted pyridine followed by nucleophilic substitution.

In-depth Technical Guide: Molecular Structure and Conformation of 2-Methylamino-5-methyl-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the molecular structure and conformation of 2-Methylamino-5-methyl-3-nitropyridine. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and computational data specifically for this compound are not publicly available. This includes a lack of published X-ray crystallography data, in-depth NMR spectroscopic analysis, and dedicated computational studies detailing its conformational properties.

However, to provide valuable context for researchers in this area, this guide presents a detailed analysis of the closely related analogue, 2-Amino-3-methyl-5-nitropyridine . The structural and electronic properties of this similar molecule, for which extensive computational data has been published, can offer insights into the anticipated characteristics of this compound. The addition of a methyl group to the amino substituent is expected to induce steric and electronic effects that would subtly alter the bond lengths, angles, and overall conformation.

Molecular Identity of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 106690-38-4 | [1][2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [4] |

| Molecular Weight | 167.17 g/mol | [3] |

| SMILES | CC1=CC(=C(N=C1)NC)--INVALID-LINK--[O-] | [2] |

Structural and Conformational Analysis: A Comparative Approach

Due to the absence of specific data for this compound, we will discuss the molecular structure and conformation based on a detailed computational study of its primary amine analogue, 2-Amino-3-methyl-5-nitropyridine . These findings provide a robust theoretical framework for understanding the core pyridine scaffold.

Computational Methodology for the Analogue Compound (2-Amino-3-methyl-5-nitropyridine)

Quantum chemical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and various basis sets (6-311G(d,p), 6-311G++(d,p), and cc-pVTZ).[5] The optimized geometry was confirmed by the absence of imaginary frequencies in the vibrational analysis.[5]

Experimental Workflow: Computational Analysis

Caption: Computational workflow for the analysis of 2-Amino-3-methyl-5-nitropyridine.

Optimized Geometry of 2-Amino-3-methyl-5-nitropyridine

The computed optimized geometry of 2-Amino-3-methyl-5-nitropyridine possesses C₁ point group symmetry.[5] The introduction of polarization and diffusion functions in the basis sets did not show significant changes in bond distances and angles.[5]

Table 1: Selected Optimized Bond Lengths (Å) for 2-Amino-3-methyl-5-nitropyridine (DFT/B3LYP/cc-pVTZ)

| Bond | Bond Length (Å) |

| C2-C3 | 1.420 |

| C-C (ring avg.) | ~1.39 |

| C-N (ring avg.) | ~1.37 |

Data extracted from a computational study on 2-Amino-3-methyl-5-nitropyridine and compared to general pyridine X-ray diffraction data.[5]

Table 2: Selected Optimized Bond Angles (°) for 2-Amino-3-methyl-5-nitropyridine (DFT/B3LYP/cc-pVTZ)

| Angle | Bond Angle (°) |

| C2-C3-C4 | 118.9 |

| C3-C4-C5 | 118.4 |

| N1-C2-C3 | 122.3 |

Data from the computational study on 2-Amino-3-methyl-5-nitropyridine.

Conformational Considerations for this compound

The key structural difference between the studied analogue and the target compound is the substitution of a hydrogen atom with a methyl group on the exocyclic nitrogen atom (the methylamino group). This substitution would likely lead to the following conformational effects:

-

Steric Hindrance: The methyl group is bulkier than a hydrogen atom. This would likely cause some steric strain with the adjacent nitro group and the pyridine ring, potentially leading to a greater out-of-plane twist of the methylamino and nitro groups.

-

Electronic Effects: The methyl group is weakly electron-donating, which could slightly alter the electron density distribution within the pyridine ring and influence the bond lengths and angles of the substituents.

-

Intramolecular Hydrogen Bonding: In 2-Amino-3-methyl-5-nitropyridine, there is a potential for intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group. In this compound, this hydrogen bonding is still possible with the remaining hydrogen on the methylamino group. The strength and geometry of this interaction would be a key determinant of the preferred conformation.

Logical Relationship: Conformational Influences

Caption: Influence of the N-methyl group on the conformation of the pyridine ring.

Experimental Protocols (Hypothetical for the Target Compound)

While no specific experimental data has been published for this compound, the following are standard protocols that would be employed for its structural characterization.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, likely by slow evaporation of a solvent such as ethanol, ethyl acetate, or a mixture of solvents.

-

Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data would be collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically or placed in calculated positions.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: A one-dimensional proton NMR spectrum would be acquired to identify the chemical shifts, coupling constants, and integration of the protons on the pyridine ring, the methyl groups, and the amino group.

-

¹³C NMR: A one-dimensional carbon NMR spectrum, often with proton decoupling, would be acquired to identify the chemical shifts of all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), allowing for unambiguous assignment of all signals.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the detailed molecular structure and conformation of this compound. The information presented here, based on its close analogue 2-Amino-3-methyl-5-nitropyridine, provides a strong theoretical foundation for its expected properties. Future research should focus on the synthesis of high-purity single crystals and their characterization by X-ray crystallography to provide definitive experimental data on its solid-state conformation. Complementary computational studies and detailed 2D NMR analysis in solution would provide a comprehensive understanding of this molecule's structural dynamics. Such studies are crucial for its potential applications in medicinal chemistry and materials science.

References

- 1. This compound | 106690-38-4 [chemicalbook.com]

- 2. This compound [biogen.es]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Methylamino-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methylamino-5-methyl-3-nitropyridine in common laboratory solvents. A comprehensive search of available scientific literature and databases did not yield quantitative solubility data for this specific compound. In light of this, this document provides a detailed, best-practice experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in various solvents. This guide is intended to equip researchers and professionals in drug development and other scientific fields with the necessary methodology to generate reliable solubility data in-house. The presented protocol is based on the widely accepted isothermal equilibrium method. Furthermore, a template for data presentation and a visual representation of the experimental workflow are included to aid in experimental design and data management.

Introduction

This compound is a substituted nitropyridine derivative. The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that influences a wide range of processes in the pharmaceutical and chemical industries. These include, but are not limited to, reaction kinetics, purification and crystallization methods, formulation development, and bioavailability. An understanding of a compound's solubility in various solvents is therefore essential for efficient process development and the formulation of effective drug products.

Given the absence of published quantitative solubility data for this compound, this guide provides a robust and reliable experimental framework for its determination.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common solvents is not available in the public domain. Researchers are strongly encouraged to determine the solubility experimentally to inform their specific applications. The following table is provided as a template for the clear and structured presentation of experimentally determined solubility data.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| e.g., Water | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Ethanol | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Methanol | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Acetone | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Acetonitrile | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Dichloromethane | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Toluene | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

| e.g., Dimethyl Sulfoxide | 25 | [Insert Data] | [Insert Data] | Isothermal Equilibrium |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The isothermal equilibrium method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The methodology involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or another validated analytical instrument for quantification.

3.2. Experimental Procedure

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to individual glass vials for each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is achieved and that solid remains present at equilibrium.

-

Record the approximate mass of the compound added.

-

-

Solvent Addition:

-

Add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to allow the system to reach thermodynamic equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

-

The concentration of this compound in the diluted sample is determined from a calibration curve prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

3.3. Analytical Method Validation (HPLC-UV Example)

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer.

-

Column: A standard reversed-phase column (e.g., C18).

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve of peak area versus concentration. The curve should demonstrate linearity over the expected concentration range of the diluted samples.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this guide provides a comprehensive, step-by-step experimental protocol for its determination using the isothermal equilibrium method. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate accurate and reliable solubility data, which is fundamental for informed decision-making in chemical and pharmaceutical development processes. The provided templates for data presentation and workflow visualization are intended to facilitate a systematic and well-documented approach to solubility studies.

Thermal Stability and Degradation of 2-Methylamino-5-methyl-3-nitropyridine: A Technical Guide

Disclaimer: Publicly available experimental data on the thermal stability and degradation of 2-Methylamino-5-methyl-3-nitropyridine is limited. This guide synthesizes information from structurally related aminonitropyridine analogs and established principles of thermal analysis to provide a predictive overview and procedural framework for researchers. All data presented for analogous compounds should be considered as a reference for estimating the properties of the target molecule.

Introduction

This compound is a substituted nitropyridine derivative. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in fields like drug development where thermal processing is common. The presence of a nitro group, a known energetic functional group, alongside amino and methyl substituents on the pyridine ring, suggests a complex thermal degradation profile. This document outlines the expected thermal behavior of this compound based on its analogs and provides detailed experimental protocols for its characterization.

Physicochemical Properties of Analogous Compounds

Quantitative thermal data for this compound is not available. However, the properties of closely related analogs can provide an estimate of its thermal characteristics. The melting point, in particular, often correlates with the onset of thermal decomposition.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-3-methyl-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | Data not available |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | Data not available |

| 2-Methylamino-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | 178-180 |

Table 1: Physicochemical data for compounds structurally analogous to this compound. The melting point of 2-Methylamino-5-nitropyridine suggests that the target compound will likely exhibit significant thermal events above 180°C.

Predicted Thermal Behavior and Degradation Pathways

The thermal degradation of nitropyridine derivatives is complex. Decomposition is often initiated by the cleavage of the C-NO₂ or N-O bond, as these are typically the weakest bonds in the molecule. The presence of methylamino and methyl groups can influence the degradation pathway through radical mechanisms.

Potential Degradation Initiation Steps:

-

Nitro Group Rearrangement/Cleavage: The process may start with the cleavage of the C-NO₂ bond to form a pyridinyl radical and •NO₂, or through a nitro-nitrite rearrangement (Ar-NO₂ → Ar-ONO) followed by cleavage to form Ar-O• and •NO radicals.

-

Hydrogen Abstraction: The methyl groups on the ring and the amino group provide sites for intramolecular or intermolecular hydrogen abstraction, which can initiate radical chain reactions.

-

Ring Opening: Following initial bond cleavage, the pyridine ring can undergo subsequent fragmentation.

The expected volatile products from decomposition could include nitrogen oxides (NO₂, NO), water, carbon dioxide, carbon monoxide, and smaller organic fragments.

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) on pyridine rings. It covers the core principles of reactivity and regioselectivity, details key experimental protocols, and presents quantitative data to inform synthetic strategies. This document is intended for professionals in the fields of chemical research and drug development who are working with pyridine-based scaffolds.

Core Principles: Reactivity and Regioselectivity

Pyridine, a six-membered aromatic heterocycle, exhibits significantly different reactivity towards electrophiles compared to benzene. Understanding these differences is crucial for designing successful synthetic routes.

Decreased Reactivity Compared to Benzene

The pyridine ring is substantially less reactive towards electrophilic aromatic substitution than benzene, with a reactivity comparable to that of nitrobenzene.[1] This reduced nucleophilicity is attributed to two primary factors:

-

Inductive Effect: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic π-system, making it less attractive to electrophiles.[2][3]

-

Protonation and Lewis Acid Coordination: Many EAS reactions are performed under acidic conditions. The lone pair of electrons on the pyridine nitrogen readily reacts with protons or Lewis acid catalysts (e.g., AlCl₃) to form a pyridinium salt.[4] This places a formal positive charge on the nitrogen, further deactivating the ring towards electrophilic attack.[4]

Due to this deactivation, electrophilic substitution on pyridine requires harsh reaction conditions, such as high temperatures and the use of potent reagents.[2]

Regioselectivity: The Predominance of C-3 Substitution

Electrophilic attack on the unsubstituted pyridine ring occurs preferentially at the 3-position (meta-position).[3][5] This regioselectivity is a consequence of the relative stabilities of the cationic intermediates (arenium ions or σ-complexes) formed during the reaction.

Attack at the 2- or 4-positions results in a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable.[5] In contrast, the intermediate for C-3 attack delocalizes the positive charge over the carbon atoms only, avoiding this unstable configuration.[3][5]

Caption: Stability of intermediates in electrophilic attack on pyridine.

Influence of Substituents

The presence of substituents on the pyridine ring can modify both its reactivity and the regioselectivity of electrophilic substitution.

-

Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R) or amino (-NH₂) groups increase the electron density of the ring, making it more reactive towards electrophiles.[6][7] These groups generally direct incoming electrophiles to the positions ortho and para to themselves, although the inherent preference of the pyridine ring for C-3 substitution still plays a role.

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or carboxyl (-COOH) further decrease the ring's electron density, making electrophilic substitution even more challenging.[1]

Key Electrophilic Aromatic Substitution Reactions

This section details the conditions and outcomes of common EAS reactions on pyridine rings.

Nitration

Direct nitration of pyridine is a challenging transformation that requires vigorous conditions and typically results in low yields of the 3-nitro product.

Table 1: Nitration of Pyridine and Substituted Pyridines

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

| Pyridine | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine | 22 | |

| Pyridine | HNO₃, (CF₃CO)₂O | 3-Nitropyridine | 83 | [8] |

| 2-Methylpyridine | HNO₃, (CF₃CO)₂O | 3-Nitro-2-methylpyridine | 68 | [8] |

| 3-Methylpyridine | HNO₃, (CF₃CO)₂O | 3-Nitro-5-methylpyridine | 62 | [8] |

| 4-Methylpyridine | HNO₃, (CF₃CO)₂O | 3-Nitro-4-methylpyridine | 86 | [8] |

| 2,4,6-Trimethylpyridine | c-HNO₃, oleum, 100°C | 3-Nitro-2,4,6-trimethylpyridine | 90 | [9] |

| 2,6-Dichloropyridine | HNO₃/H₂SO₄ | 3-Nitro-2,6-dichloropyridine | - |

Sulfonation

Sulfonation of pyridine also demands harsh conditions, typically involving heating with oleum (fuming sulfuric acid) at high temperatures. The use of a mercury(II) sulfate catalyst is often employed to facilitate the reaction.[10][11][12]

Table 2: Sulfonation of Pyridine

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Pyridine | H₂SO₄ (conc.), 300-350°C, 24h | Pyridine-3-sulfonic acid | 50 | |

| Pyridine | H₂SO₄, SO₃, HgSO₄, 220°C | Pyridine-3-sulfonic acid | 70 | [9] |

| Pyridine | Oleum, HgSO₄, 230-250°C | Pyridine-3-sulfonic acid | - | [13] |

Halogenation

Direct halogenation of pyridine requires high temperatures and often proceeds via a radical mechanism rather than a purely electrophilic one.[14] Yields are often modest.

Table 3: Halogenation of Pyridine

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Pyridine | Br₂, oleum, 130°C | 3-Bromopyridine | 86 | [9] |

| Pyridine | Cl₂, AlCl₃, 100°C | 3-Chloropyridine | 33 | [9] |

| Pyridine | Br₂, charcoal, 300°C | 3-Bromopyridine & 3,5-Dibromopyridine | - | |

| Pyridine | Cl₂, vapor phase, 270°C | 2-Chloropyridine & 2,6-Dichloropyridine | - |

Friedel-Crafts Reactions

Pyridine does not undergo conventional Friedel-Crafts alkylation or acylation reactions.[2] The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom, forming a highly deactivated pyridinium complex that is resistant to electrophilic attack.

Caption: Deactivation pathway in Friedel-Crafts reactions of pyridine.

However, Friedel-Crafts type reactions can be achieved on more electron-rich pyridine-containing systems, such as imidazo[1,2-a]pyridines, or through specialized methods like the acylation of 2-(trialkylsilyl)pyridines.[15][16]

Strategic Activation of the Pyridine Ring

The low reactivity of pyridine towards EAS can be overcome by chemical modification. The most common and effective strategy is the formation of pyridine N-oxide.

Pyridine N-Oxide: An Activated Intermediate

Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the ring's electronic properties. The N-oxide is more reactive towards electrophiles than pyridine itself.[17] The oxygen atom can donate electron density into the ring via resonance, activating the C-4 (para) and C-2 (ortho) positions.[17][18]

Due to steric hindrance at the C-2 position, electrophilic substitution on pyridine N-oxide occurs predominantly at the C-4 position.[18] Following the substitution reaction, the N-oxide can be deoxygenated (e.g., with PCl₃ or H₂/catalyst) to yield the 4-substituted pyridine.

Caption: Synthetic workflow for C-4 substitution via pyridine N-oxide.

Table 4: Electrophilic Substitution of Pyridine N-Oxide

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Pyridine N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | 90 | [17] |

Advanced and Alternative Methodologies

Modern synthetic chemistry offers alternative strategies for the functionalization of pyridine rings that bypass the challenges of classical EAS.

Halogenation via Zincke Imine Intermediates

A powerful method for the regioselective 3-halogenation of pyridines involves a sequence of ring-opening to a "Zincke imine," halogenation of the resulting electron-rich alkene system, and subsequent ring-closing. This one-pot protocol is effective for a wide range of substituted pyridines under mild conditions.[19]

Electrochemical Sulfonylation

Electrochemical methods have emerged for the meta-C-H sulfonylation of pyridines.[20] These reactions proceed through a dearomatization-rearomatization strategy and offer excellent regioselectivity and functional group tolerance.[21]

Experimental Protocols

This section provides detailed experimental procedures for key transformations.

Protocol: Sulfonation of Pyridine with Oleum and Mercury(II) Sulfate

Warning: This procedure involves highly corrosive and toxic materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagents:

-

Pyridine

-

Fuming sulfuric acid (oleum)

-

Mercury(II) sulfate (HgSO₄)

-

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

-

Slowly, and with cooling, add pyridine to the oleum. An exothermic reaction will occur.

-

Add a catalytic amount of mercury(II) sulfate to the mixture.

-

Heat the reaction mixture to 230-250°C and maintain this temperature for several hours.[13]

-

Monitor the reaction progress by quenching an aliquot and analyzing for the presence of starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the product as its salt.

-

Isolate the pyridine-3-sulfonic acid salt by filtration.

-

Protocol: Synthesis of Pyridine N-Oxide

-

Reagents:

-

Pyridine

-

40% Peracetic acid

-

-

Procedure:

-

In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.[6]

-

Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.[6]

-

After the addition is complete, continue stirring until the temperature drops to 40°C.[6]

-

To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.

-

Distill the residue at a pressure of 1 mm Hg or less. The product will be collected at 100–105°C/1mm as a colorless solid.[6]

-

Protocol: General One-Pot C-3 Halogenation via Zincke Imine Intermediate

-

Reagents:

-

Substituted pyridine

-

Triflic anhydride (Tf₂O)

-

Dibenzylamine

-

N-halosuccinimide (NCS, NBS, or NIS)

-

Ammonium acetate (NH₄OAc)

-

Solvents (e.g., Ethyl acetate, Ethanol)

-

-

Procedure (for pyridines without a 3-substituent):

-

In a flame-dried flask under an inert atmosphere, dissolve the pyridine in an appropriate solvent (e.g., ethyl acetate).

-

Cool the solution to -78°C.

-

Add triflic anhydride, followed by dibenzylamine, to generate the Zincke imine in situ.

-

Add the N-halosuccinimide (e.g., NIS for iodination or NBS for bromination).

-

Add ammonium acetate and ethanol to the reaction mixture.

-

Heat the mixture to 60°C to induce ring closure and formation of the 3-halopyridine.

-

Quench the reaction and purify the product using standard chromatographic techniques.

-

Conclusion

The electrophilic aromatic substitution of pyridine is a fundamentally challenging yet synthetically valuable transformation. The inherent electron deficiency of the ring necessitates harsh reaction conditions and directs substitution to the C-3 position. Strategic activation through N-oxide formation provides a reliable pathway to C-4 substituted pyridines. Furthermore, modern methodologies, such as halogenation via Zincke imines and electrochemical approaches, offer mild and highly regioselective alternatives to classical methods. A thorough understanding of these principles and protocols is essential for the effective design and execution of synthetic routes involving pyridine scaffolds in research and development.

References

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. Heterocyclic Compounds Part-III (Pyridine) by Dr Pramod R Padole | PPTX [slideshare.net]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. davuniversity.org [davuniversity.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bhu.ac.in [bhu.ac.in]

- 18. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylamino-5-methyl-3-nitropyridine

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-Methylamino-5-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine, which is subsequently methylated to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and safety guidelines.

Introduction

The synthesis of substituted nitropyridines is a cornerstone of medicinal and agricultural chemistry, as these compounds serve as versatile building blocks for more complex molecules.[1] this compound is a key intermediate whose synthesis from 2-amino-5-methylpyridine involves two primary transformations: electrophilic nitration and subsequent N-methylation.

The first step is the regioselective nitration of the pyridine ring. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. Due to the presence of the methyl group at the 5-position, the nitration is anticipated to occur at the 3-position. This reaction is typically performed using a mixed acid system of concentrated sulfuric and nitric acids.[2][3] The second step involves the selective methylation of the primary amino group to a secondary amine. This can be achieved using a variety of methylating agents in the presence of a suitable base.

This document outlines a reliable and reproducible protocol for both synthetic steps, along with essential safety precautions for handling the hazardous reagents involved.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Chemicals and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | 108.14 | Starting material. |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Highly corrosive. Use with extreme caution.[4] |

| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Highly corrosive and a strong oxidizing agent. Use in a well-ventilated fume hood.[4] |

| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE). |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | Used as a base in the methylation step. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for extraction. Volatile and should be handled in a fume hood. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for extraction and chromatography. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Solvent for chromatography. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for workup procedures. |

| Ice | - | H₂O | 18.02 | For cooling reaction mixtures. |

| Ammonia solution (concentrated) | 1336-21-6 | NH₄OH | 35.04 | Used for neutralization.[3] |

Experimental Protocols

4.1. Step 1: Synthesis of 2-amino-5-methyl-3-nitropyridine

This protocol is adapted from the nitration of a structurally similar compound, 2-amino-3-methylpyridine.[3]

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-methylpyridine (e.g., 5.4 g, 50 mmol).

-

Dissolution: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (e.g., 25 mL) while stirring to dissolve the starting material. Maintain the temperature below 20°C.

-

Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of fuming nitric acid (e.g., 4.0 mL) and concentrated sulfuric acid (e.g., 4.0 mL) to 0°C.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 150 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a concentrated aqueous ammonia solution until the pH is approximately 7-8.[3] This step should be performed in an ice bath as it is highly exothermic.

-

Isolation: A yellow precipitate of 2-amino-5-methyl-3-nitropyridine will form. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum.

4.2. Step 2: Synthesis of this compound

This is a general protocol for the N-methylation of an aminopyridine derivative.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-amino-5-methyl-3-nitropyridine (e.g., 3.06 g, 20 mmol) from Step 1 in a suitable solvent like acetone or acetonitrile (e.g., 50 mL).

-

Addition of Base: Add a mild base such as anhydrous sodium carbonate (e.g., 3.18 g, 30 mmol).

-

Addition of Methylating Agent: While stirring, add methyl iodide (e.g., 1.5 mL, 24 mmol) dropwise to the suspension.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Data Summary

| Step | Reactants | Key Conditions | Product | Expected Yield |

| 1 | 2-amino-5-methylpyridine, H₂SO₄, HNO₃ | 0-10°C during addition, then room temperature. | 2-amino-5-methyl-3-nitropyridine | 35-50%* |

| 2 | 2-amino-5-methyl-3-nitropyridine, CH₃I, Na₂CO₃ | Reflux in acetone or acetonitrile, 4-6 hours. | This compound | 60-80% |

*Yield is estimated based on a similar reaction.[3]

Visualizations of Experimental Workflows

Caption: Workflow for the synthesis of 2-amino-5-methyl-3-nitropyridine.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

General:

-

All manipulations should be performed in a well-ventilated laboratory fume hood.[5]

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.[4][5]

-

An emergency eyewash and safety shower must be readily accessible.[4]

Reagent-Specific Hazards:

-

Nitrating Mixture (H₂SO₄/HNO₃): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact with skin or eyes.[4] It reacts violently with many organic compounds and can lead to thermal runaway if the reaction temperature is not carefully controlled.[4] Nitration reactions can also produce toxic nitrogen dioxide gas.[4]

-

Methyl Iodide: This is a toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care to avoid inhalation or skin contact.

-

Pyridine Derivatives: Pyridine and its derivatives are generally harmful if swallowed, inhaled, or absorbed through the skin.[5][6] They can cause irritation to the skin, eyes, and respiratory system.[5]

Waste Disposal:

-

All chemical waste, including acidic and organic solutions, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not mix incompatible waste streams.

References

Application Notes and Protocols for the Nitration of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted pyridines is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials. The electron-deficient nature of the pyridine ring, particularly when protonated under acidic conditions, makes direct electrophilic nitration challenging, often requiring harsh reaction conditions and resulting in low yields.[1][2] However, various methodologies have been developed to achieve the nitration of substituted pyridines with improved efficiency and regioselectivity.

This document provides an overview of common protocols for the nitration of substituted pyridines, presenting quantitative data in structured tables for comparative analysis. Detailed experimental procedures for key methods are provided, along with diagrams illustrating the reaction pathways and experimental workflows.

General Considerations for Pyridine Nitration

The reactivity of the pyridine ring towards electrophilic substitution is significantly lower than that of benzene. The nitrogen atom deactivates the ring by induction and can be protonated in acidic media, further increasing this deactivation.[1] As a result, direct nitration often requires forcing conditions.[2] The position of nitration is also influenced by the electronic nature and position of existing substituents on the pyridine ring.

Nitration Protocols and Data

Several methods have been established for the nitration of substituted pyridines, each with its advantages and limitations. Below is a summary of key protocols and their associated data.

Protocol 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride

This method provides a convenient route to 3-nitropyridines and their derivatives.[3][4] The reaction proceeds by the in-situ generation of dinitrogen pentoxide from nitric acid and trifluoroacetic anhydride.[3]

Table 1: Nitration of Substituted Pyridines with HNO₃ in Trifluoroacetic Anhydride [3][4]

| Substituted Pyridine | Product | Yield (%) |

| Pyridine | 3-Nitropyridine | 66 |

| 2-Chloropyridine | 2-Chloro-5-nitropyridine | 58 |

| 3-Chloropyridine | 3-Chloro-5-nitropyridine | 76 |

| 4-Chloropyridine | 4-Chloro-3-nitropyridine | 10 |

| 2-Methylpyridine | 2-Methyl-5-nitropyridine | 66 |

| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 58 |

| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 83 |

| 2,5-Dimethylpyridine | 2,5-Dimethyl-3-nitropyridine | <3 |

| 5-Methyl-2-(trinitromethyl)pyridine | 5-Methyl-2-(trinitromethyl)-3-nitropyridine | 10 |

Protocol 2: Nitration of Pyridine-N-oxides

The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The N-oxide can be subsequently removed if desired.

Table 2: Nitration of Pyridine-N-oxide [5]

| Substrate | Nitrating Agent | Product | Yield (%) |

| Pyridine-N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | Not specified, but a standard prep |

Protocol 3: Nitration of Aminopyridines

The strongly activating amino group directs nitration and facilitates the reaction under milder conditions compared to unsubstituted pyridine. The position of nitration is dependent on the position of the amino group. For 2-aminopyridine, nitration primarily yields the 5-nitro and 3-nitro isomers.[6]

Table 3: Nitration of 2-Amino-5-bromopyridine [6]

| Substrate | Nitrating Agent | Product | Yield (%) |

| 2-Amino-5-bromopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | 62-67 |

Protocol 4: meta-Nitration via a Dearomatization-Rearomatization Strategy

A modern approach for the challenging meta-nitration of pyridines involves a dearomatization-rearomatization strategy. This mild, catalyst-free process is suitable for late-stage functionalization of complex molecules.[7][8]

Table 4: meta-Nitration of Various Pyridine-Containing Molecules [7]

| Substrate | Product | Overall Yield (%) |

| Metyrapone | 4-Nitro-metyrapone | 65 |

| Loratadine | Nitroloratadine | 63 |

| Atazanavir precursor | Nitro-atazanavir precursor | 78 |

| Imatinib precursor | Nitro-imatinib precursor | 57 |

Experimental Protocols

Protocol 1: General Procedure for Nitration with Nitric Acid in Trifluoroacetic Anhydride[3]

Method A

-

Chill trifluoroacetic anhydride (10 mL, 42 mmol) in an ice bath.

-

Slowly add the substituted pyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir the mixture at 0 °C for 2 hours.

-

Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed, monitoring by TLC until completion.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide[5]

-

Prepare the nitrating acid by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in an Erlenmeyer flask cooled in an ice bath with stirring. Allow the nitrating acid to warm to 20 °C.

-

In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60 °C.

-

Add the nitrating acid dropwise over 30 minutes. The internal temperature will initially drop.

-

After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the aqueous layer multiple times with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

The resulting solid is 4-nitropyridine-N-oxide. If necessary, recrystallize from acetone.

Protocol 3: Nitration of 2-Amino-5-bromopyridine[6]

-

In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid.

-

Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine in portions, ensuring the temperature does not exceed 5 °C.

-

Add 26 mL (0.57 mole) of 95% nitric acid dropwise with stirring at 0 °C.

-

Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.

-

Cool the reaction mixture and pour it onto 5 L of crushed ice.

-

Make the solution alkaline by the addition of concentrated ammonium hydroxide.

-

Collect the precipitated solid by filtration, wash with water, and dry. The crude product is 2-amino-5-bromo-3-nitropyridine.

Visualizations

Caption: General mechanism of electrophilic aromatic substitution on a pyridine ring.

Caption: A typical experimental workflow for the nitration of a substituted pyridine.

References

- 1. researchgate.net [researchgate.net]

- 2. davuniversity.org [davuniversity.org]

- 3. scribd.com [scribd.com]

- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols: 2-Methylamino-5-methyl-3-nitropyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylamino-5-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, particularly the presence of a reactive nitro group and a methylamino moiety on the pyridine ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this intermediate, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Pyridine derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antihypertensive, and anticonvulsant effects.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step pathway commencing from commercially available aminopicolines. The most plausible route involves the nitration of a suitable precursor, followed by conversion to a 2-chloro intermediate, and subsequent nucleophilic aromatic substitution with methylamine.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol is based on the nitration of 2-amino-5-methylpyridine.

-

Materials: 2-amino-5-methylpyridine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Aqueous Ammonia.

-

Procedure:

-

In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.

-

Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will produce foam. Maintain the reaction temperature at a constant 130°C during the addition.[2]

-

After the addition is complete, pour the colored solution onto 300 g of ice.

-

Neutralize the solution to a pH of approximately 3-4 by the addition of aqueous ammonia.

-

Cool the mixture in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.

-

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This protocol describes the conversion of the hydroxyl group to a chlorine atom.

-

Materials: 2-hydroxy-5-methyl-3-nitropyridine, Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount), Water, Dichloromethane.

-

Procedure:

-

In a flask equipped with a reflux condenser, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml).

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 3 hours.

-

After cooling, evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with water and extract the product with dichloromethane.

-

Dry the organic phase and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine. An isolated yield of 92% has been reported for this step.

-

Step 3: Synthesis of this compound (General Protocol)

This is a general protocol for the nucleophilic substitution of the chloro-intermediate with methylamine, based on established reactions of 2-chloronitropyridines with amines.

-

Materials: 2-chloro-5-methyl-3-nitropyridine, Methylamine (solution in a suitable solvent like ethanol or THF), Inert solvent (e.g., Ethanol, THF, or Acetonitrile), Base (e.g., Triethylamine or Potassium Carbonate, optional).

-

Procedure:

-